2-氯-6-乙氧基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-6-ethoxyquinoline is a compound that is structurally related to various quinoline derivatives that have been synthesized and studied for their diverse properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on related quinoline derivatives offers insights into the chemical behavior and applications of such compounds. These derivatives have been explored for their optical properties, reactivity with different nucleophiles, and biological activity, which may provide a framework for understanding the characteristics of 2-Chloro-6-ethoxyquinoline.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from simple raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, the synthesis of chlorobismuthate(III) complexes involved the use of 8-hydroxyquinolinium cations and demonstrated the formation of complex structures . These methods highlight the versatility of quinoline synthesis and suggest that 2-Chloro-6-ethoxyquinoline could be synthesized through analogous strategies.

Molecular Structure Analysis

The molecular structures of quinoline derivatives have been confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to predict and confirm the molecular structures, which were found to be consistent with experimental data . These studies underscore the importance of rigorous structural analysis in understanding the properties of quinoline compounds.

Chemical Reactions Analysis

Quinoline derivatives exhibit diverse reactivity patterns. For example, 2-ethoxy-4-chloroquinazoline showed varied behavior towards different nitrogen nucleophiles, leading to the synthesis of novel quinazoline derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the electronic and steric properties of the molecule. This suggests that 2-Chloro-6-ethoxyquinoline may also participate in a range of chemical reactions, depending on its specific functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. For instance, the optical properties of chlorobismuthate(III) complexes were studied using IR, UV-vis DRIS, and fluorescent spectra . Additionally, the biological activity of a quinoline derivative was evaluated, showing its effectiveness as an inhibitor of lung cancer cell proliferation . These findings indicate that quinoline derivatives can exhibit significant biological activities, which may also be true for 2-Chloro-6-ethoxyquinoline.

科学研究应用

化学传感应用

- 对金属离子的荧光响应: 5-氯-8-甲氧基喹啉附加的二氮杂-18-冠-6已被表征为对Cd2+离子的选择性响应,相比其他金属离子,其荧光显著增加。该化合物可能对测量废水流和食品产品中的Cd2+浓度具有价值(Prodi et al., 2001)。

合成和化学行为

- 化学合成中间体: 7-氯-6-氟-4-乙氧基喹啉-3-羧酸乙酯是用于各种化学转化中的重要化合物,表明氯乙氧基喹啉衍生物在合成化学中的作用(Guo Hui, 1991)。

- 抗癌剂的前体: 4-氯喹啉,如N-(4-氯-3-氰基-7-乙氧基喹啉-6-基)乙酰胺,是用于生产抗癌、抗疟疾、抗糖尿病和抗病毒药物的关键合成前体。它们已被用于合成表皮生长因子受体(EGFR)和人表皮生长因子受体-2(HER-2)激酶的不可逆抑制剂(Mao et al., 2014)。

抗氧化性质和应用

- 动物饲料中的抗氧化剂: 2-氯-6-乙氧基喹啉的衍生物乙氧基喹啉被广泛用于动物饲料中,以防止脂质过氧化。虽然它不能用于人类食品(除了香料),但其存在于动物饲料中可能通过养殖鱼、家禽和鸡蛋间接暴露于人类(Blaszczyk et al., 2013)。

抗菌和自由基清除活性

- 抗菌和自由基清除活性: 从2-氯喹啉-3-甲醛合成的新型2-氯喹啉-3-基酯衍生物显示出显著的ABTS自由基清除活性和对各种细菌和真菌物种的抗菌性能(Tabassum et al., 2014)。

合成和表征

- 区域选择性制备和表征: 描述了用于合成各种喹啉的中间体2-氯-4-乙氧基喹啉的制备和表征。这项工作突出了氯乙氧基喹啉衍生物在区域选择性合成中的重要性(Vontobel et al., 2020)。

作用机制

安全和危害

未来方向

The recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in the development and study of these compounds.

属性

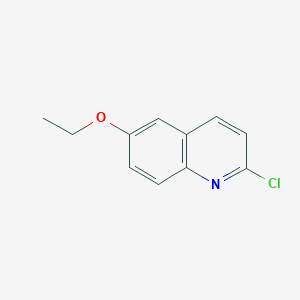

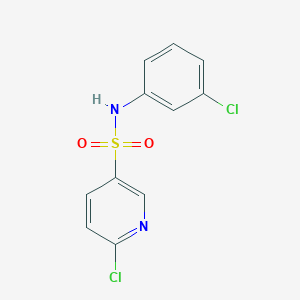

IUPAC Name |

2-chloro-6-ethoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-2-14-9-4-5-10-8(7-9)3-6-11(12)13-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPKBRMXERGXHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-ethoxyquinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

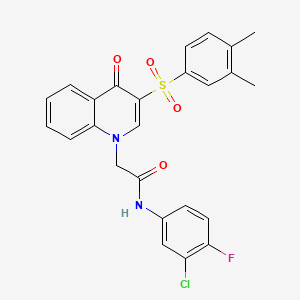

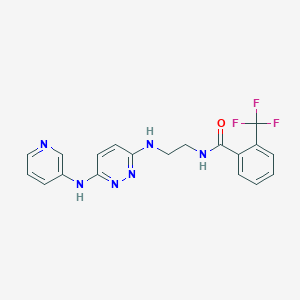

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

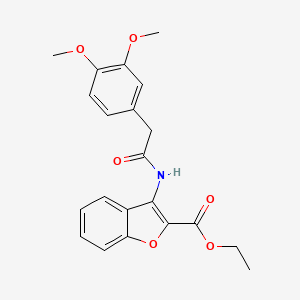

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)

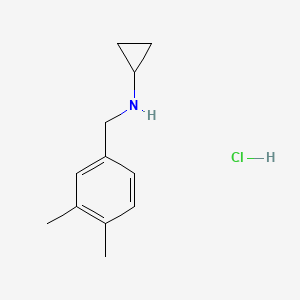

![6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one](/img/structure/B2503405.png)

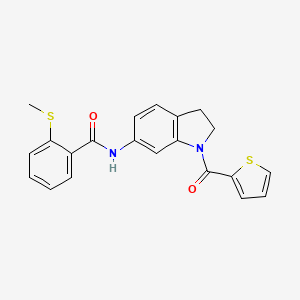

![N'-(3,4-Dimethylphenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2503412.png)